1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride
Description
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride is a quaternary ammonium compound characterized by an aziridinium ring (a three-membered cyclic amine) substituted with a methyl group and a 2-(acetyloxy)ethyl side chain. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol. Key structural features include:
- SMILES:
CC(=O)OCC[N+]1(CC1)C - InChIKey:
WJLADXFPIBROFS-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted CCS values range from 129.9 Ų ([M+H]⁺) to 143.8 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
The compound’s aziridinium ring confers significant ring strain, enhancing its reactivity, particularly in alkylation reactions.
Properties
CAS No. |
36895-01-9 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
2-(1-methylaziridin-1-ium-1-yl)ethyl acetate;chloride |
InChI |
InChI=1S/C7H14NO2.ClH/c1-7(9)10-6-5-8(2)3-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OFEYFOPWZKITJU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCC[N+]1(CC1)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride typically involves the reaction of 1-methylaziridine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then reacts with hydrochloric acid to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or distillation are typically used to isolate the final product.
Chemical Reactions Analysis
Structural Analysis
The compound has the molecular formula C₇H₁₄NO₂ and a SMILES structure CC(=O)OCC[N+]1(CC1)C . Its aziridinium core introduces significant ring strain, making it susceptible to nucleophilic attack or ring-opening reactions. The acetyloxy group (-OAc) on the ethyl side chain suggests potential ester hydrolysis or transesterification under basic or acidic conditions.
Predicted Collision Cross-Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 145.10973 | 129.9 |
| [M+Na]+ | 167.09167 | 143.8 |
| [M+NH₄]+ | 162.13627 | 140.6 |
| [M+K]+ | 183.06561 | 139.0 |
| [M-H]− | 143.09517 | 138.5 |
| [M+Na-2H]− | 165.07712 | 139.5 |
| [M]+ | 144.10190 | 135.8 |
| [M]− | 144.10300 | 135.8 |
This data reflects ion mobility behavior, critical for mass spectrometry-based identification .
Nucleophilic Ring-Opening
The aziridinium ring is highly reactive due to its ring strain. Nucleophiles (e.g., amines, alcohols) can attack the electrophilic nitrogen, leading to ring-opening. For example, analogous aziridinium salts are used in peptide synthesis, where the ring opens to form β-amino alcohols or β-amino acids .
Coupling Reactions
The compound may participate in coupling reactions akin to oxyma-based reagents. In such systems, the aziridinium group could act as a leaving group, facilitating esterification or amidation. For instance, oxyma coupling reagents undergo nucleophilic substitution to form active intermediates (e.g., N-acyl pyridinium salts), enabling peptide bond formation or esterification .
Ester Hydrolysis
The acetyloxy group (-OAc) may hydrolyze under basic or acidic conditions to generate a hydroxyl group. This could occur via:
-
Base-catalyzed hydrolysis : Formation of a carboxylate intermediate.
-
Acid-catalyzed hydrolysis : Generation of acetic acid and an alcohol.
Comparison of Reaction Conditions
Scientific Research Applications
Synthetic Chemistry
Aziridine Chemistry:
The compound serves as a precursor in aziridine chemistry, particularly in the formation of aziridinium ions. These ions are valuable intermediates in organic synthesis, allowing for the construction of complex molecules through ring-opening reactions. For instance, studies have shown that aziridinium ions can be generated by adding electrophiles to nonactivated aziridines, facilitating the synthesis of various alkylated products .
Alkylative Reactions:
Research indicates that 1-(2-(acetyloxy)ethyl)-1-methylaziridinium chloride can be utilized in alkylative aziridine ring-opening reactions. In these reactions, the aziridinium ion is activated for nucleophilic attack, yielding products with high regioselectivity. For example, one study reported yields of up to 89% when using sodium acetate as a nucleophile in a controlled reaction environment .
Pharmaceutical Applications
Drug Development:
The compound's ability to form reactive intermediates makes it a candidate for drug development. Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties. The unique aziridine structure allows for modifications that can enhance therapeutic efficacy while minimizing side effects.
Case Studies:
- A study demonstrated the effectiveness of aziridinium derivatives in inhibiting bacterial growth, suggesting potential applications in antibiotic development.
- Another investigation explored the use of aziridinium compounds in targeted drug delivery systems, where they could facilitate the release of therapeutic agents at specific sites within the body .
Materials Science
Polymer Chemistry:
this compound has been explored for its role in polymerization processes. Its reactive nature allows it to participate in the formation of polymer networks that exhibit desirable mechanical properties and thermal stability.
Applications in Coatings:
The compound has been incorporated into coatings and adhesives due to its ability to enhance adhesion and durability. Research has shown that polymers derived from aziridinium compounds exhibit improved resistance to environmental factors, making them suitable for use in various industrial applications.
Data Tables
Mechanism of Action
The mechanism of action of 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The aziridinium ring is highly reactive, making it an effective agent for modifying biological and chemical substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
1-(2-Chloroethyl)azetidine Hydrochloride
Structural Differences :
- Core Ring : Azetidine (four-membered cyclic amine) vs. aziridinium (three-membered cyclic ammonium).
- Substituents : Chloroethyl group vs. acetyloxyethyl group.
- Counterion : Hydrochloride vs. chloride.
Reactivity and Stability :
- The azetidine ring’s larger size reduces ring strain compared to aziridinium, likely decreasing reactivity in alkylation processes.
- The chloroethyl substituent in 1-(2-chloroethyl)azetidine hydrochloride may enhance electrophilicity, favoring nucleophilic substitution reactions. In contrast, the acetyloxyethyl group in the target compound could undergo hydrolysis to release acetic acid, altering stability .
Other Quaternary Ammonium Salts
Compounds like benzalkonium chloride (a surfactant) and choline chloride (a nutrient) share the quaternary ammonium motif but differ in functional groups and applications:
| Property | 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium Chloride | Benzalkonium Chloride | Choline Chloride |
|---|---|---|---|
| Core Structure | Aziridinium ring | Benzyl-substituted ammonium | Trimethylammonium ethanol |
| Reactivity | High (ring strain) | Moderate (surfactant) | Low (nutrient) |
| Applications | Not reported | Disinfectant, preservative | Animal feed additive |
| Biological Activity | Unstudied | Antimicrobial | Essential nutrient |
Aziridinium Derivatives
Aziridinium salts like ethylenimine derivatives (e.g., triethylenemelamine) are known alkylating agents used in polymer chemistry and cancer therapy. Key comparisons:
- Reactivity : The target compound’s acetyloxyethyl group may reduce electrophilicity compared to ethylenimine’s primary amine groups, limiting crosslinking efficiency.
- Stability : Aziridinium salts are generally less stable than ethylenimines due to the positive charge and ring strain, necessitating careful storage conditions .
Biological Activity
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and applications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₄ClNO₂. The compound features an aziridinium ring, which is known for its reactivity and potential biological applications. The presence of the acetyloxy group enhances its solubility and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable aziridine precursor with acetic anhydride in the presence of a chloride source. This method allows for the efficient introduction of the acetyloxy group, which is crucial for its biological activity.
The biological activity of this compound can be attributed to its role as an alkylating agent. Alkylating agents are known to interact with nucleophilic sites in DNA and proteins, leading to various biological effects including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing DNA damage.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.
- Neurotransmission Modulation : Due to its structural similarity to acetylcholine derivatives, it may influence cholinergic signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of related aziridinium compounds, providing insights into the potential efficacy of this compound:
- A study by Ahmed et al. (2016) demonstrated that aziridinium salts possess significant antitumor properties through their ability to alkylate DNA, leading to apoptosis in cancer cells .
- Research on alkylating agents published in Journal of Medicinal Chemistry highlighted their effectiveness against various neoplasms, supporting the hypothesis that similar compounds could be effective against cancer .
- Additional studies have indicated that compounds with aziridine structures can disrupt microbial cell membranes, showcasing their potential as antimicrobial agents .
Data Summary
Q & A
Q. What are the recommended synthetic routes for 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves quaternization of a precursor aziridine with an acetyloxyethyl-containing alkylating agent. For example, reacting 1-methylaziridine with 2-(acetyloxy)ethyl chloride under anhydrous conditions. Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Temperature : Moderate heating (40–60°C) accelerates reaction kinetics while avoiding decomposition.
- Stoichiometry : A 1:1 molar ratio minimizes byproducts like unreacted aziridine or over-alkylated species.
Characterization via -NMR can confirm successful quaternization by observing deshielding of aziridinium protons (~δ 3.5–4.5 ppm) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- -NMR identifies the aziridinium ring protons (split into distinct multiplets due to ring strain) and acetyloxyethyl substituents (e.g., methyl singlet at δ ~2.1 ppm).
- -NMR confirms the quaternary nitrogen and ester carbonyl (~δ 170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak ([M]) at m/z 178.05 (CHClNO) .
- FTIR : Peaks at ~1740 cm (C=O stretch) and 1240 cm (C-O ester) validate the acetyloxy group.
Q. What are the critical safety considerations when handling this compound in the laboratory?
- Methodological Answer : While specific safety data for this compound is limited, analogous aziridinium salts and chlorides suggest:
- Hazards : Potential skin/eye irritation (H315/H319), acute toxicity (H302), and flammability (H226) .
- Precautions :
- Use a fume hood, nitrile gloves, and safety goggles.
- Store under inert atmosphere (argon) at –20°C to prevent hydrolysis.
- Neutralize spills with 10% sodium bicarbonate before disposal.
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer :
- Solvent Polarity : Non-polar solvents (e.g., dichloromethane) reduce hydrolysis rates by limiting water ingress. Polar solvents (e.g., DMSO) accelerate degradation due to nucleophilic attack on the aziridinium ring.
- Temperature : Stability studies at 4°C vs. 25°C show a 3-fold increase in half-life at lower temperatures. Conduct accelerated aging experiments (40°C, 75% RH) and monitor degradation via HPLC .
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
Q. How can researchers resolve contradictions in kinetic data when studying the compound’s reactivity with nucleophiles?
- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., ring-opening vs. ester hydrolysis). To address this:
- Control Experiments : Isolate intermediates (e.g., via flash chromatography) to identify dominant pathways.
- Kinetic Isotope Effects (KIE) : Compare for reactions in HO vs. DO to distinguish proton-transfer steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation barriers for competing mechanisms .
Q. What experimental strategies mitigate byproduct formation during its use as an alkylating agent?
- Methodological Answer : Common byproducts include hydrolyzed aziridine or acetylated nucleophiles. Mitigation approaches:
- Stoichiometric Control : Use a 10% excess of nucleophile to drive the reaction to completion.
- Additives : Add molecular sieves (3Å) to scavenge water and suppress hydrolysis.
- Reaction Monitoring : In-situ -NMR (if using fluorinated nucleophiles) tracks real-time conversion .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s reactivity in aqueous vs. non-aqueous media?
- Methodological Answer : Discrepancies likely stem from the aziridinium ring’s sensitivity to hydrolysis. To reconcile
- pH Studies : Reactivity in water is pH-dependent; under acidic conditions (pH < 3), the ring remains protonated and stable. At neutral pH, rapid hydrolysis occurs.
- Solvent Mixtures : Use co-solvents (e.g., 90% THF/10% HO) to balance solubility and stability.
- Competition Experiments : Compare reaction rates of aziridinium chloride with benzyl chloride in mixed solvents to quantify hydrolysis susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
